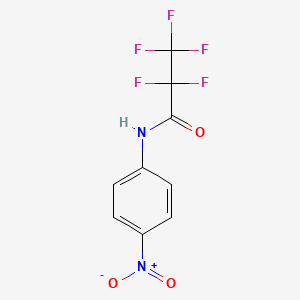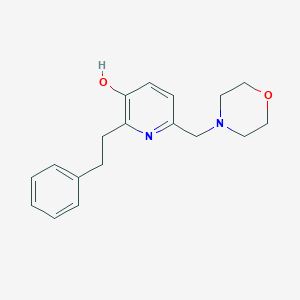
6-(4-morpholinylmethyl)-2-(2-phenylethyl)-3-pyridinol
描述
6-(4-morpholinylmethyl)-2-(2-phenylethyl)-3-pyridinol, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用机制
6-(4-morpholinylmethyl)-2-(2-phenylethyl)-3-pyridinol selectively binds to the mGluR5 and inhibits its activity. The mGluR5 is a G protein-coupled receptor that is widely distributed in the central nervous system. It plays a crucial role in synaptic plasticity, learning, and memory. Overactivation of mGluR5 has been implicated in various neurological and psychiatric disorders. This compound's selective inhibition of mGluR5 activity may provide therapeutic benefits by modulating synaptic plasticity and restoring normal neuronal function.
Biochemical and Physiological Effects:
This compound's selective inhibition of mGluR5 activity has been shown to have various biochemical and physiological effects. It reduces glutamate release, which is the primary excitatory neurotransmitter in the brain. It also reduces the activation of downstream signaling pathways, such as the extracellular signal-regulated kinase (ERK) and the mammalian target of rapamycin (mTOR) pathways. These pathways are involved in synaptic plasticity, learning, and memory. This compound's inhibition of mGluR5 activity may also reduce inflammation and oxidative stress, which are implicated in various neurological and psychiatric disorders.
实验室实验的优点和局限性
6-(4-morpholinylmethyl)-2-(2-phenylethyl)-3-pyridinol has several advantages for lab experiments. It is selective for mGluR5 and does not affect other receptors. It is also highly potent and has a long half-life, which allows for sustained inhibition of mGluR5 activity. However, this compound has some limitations for lab experiments. It has poor solubility in water and requires organic solvents for administration. It also has low bioavailability and does not cross the blood-brain barrier efficiently.
未来方向
May include the development of more potent and selective mGluR5 antagonists, the optimization of 6-(4-morpholinylmethyl)-2-(2-phenylethyl)-3-pyridinol's pharmacokinetic properties, and the evaluation of this compound's safety and efficacy in clinical trials. Additionally, the role of mGluR5 in other physiological and pathological processes, such as pain, inflammation, and cancer, may also be explored.
科学研究应用
6-(4-morpholinylmethyl)-2-(2-phenylethyl)-3-pyridinol has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including fragile X syndrome, Parkinson's disease, anxiety, depression, and addiction. Fragile X syndrome is a genetic disorder that causes intellectual disability, behavioral and learning challenges, and social anxiety. This compound has been shown to improve behavioral and cognitive deficits in fragile X syndrome animal models. Parkinson's disease is a neurodegenerative disorder that affects movement and cognition. This compound has been shown to improve motor function and reduce the loss of dopaminergic neurons in animal models of Parkinson's disease. Anxiety and depression are common psychiatric disorders that affect millions of people worldwide. This compound has been shown to reduce anxiety-like and depressive-like behaviors in animal models. Addiction is a chronic brain disorder that affects the reward system. This compound has been shown to reduce drug-seeking behavior in animal models of addiction.
属性
IUPAC Name |
6-(morpholin-4-ylmethyl)-2-(2-phenylethyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c21-18-9-7-16(14-20-10-12-22-13-11-20)19-17(18)8-6-15-4-2-1-3-5-15/h1-5,7,9,21H,6,8,10-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUKKWMXTIGOFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC(=C(C=C2)O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl]acetamide](/img/structure/B3820670.png)
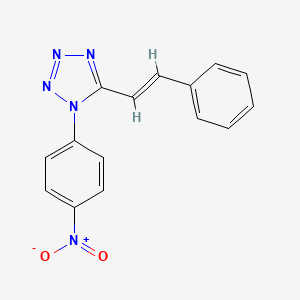
![1-(4-nitrophenyl)-5-[2-(4-nitrophenyl)vinyl]-1H-tetrazole](/img/structure/B3820680.png)
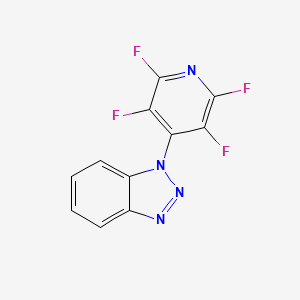
![methyl (1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B3820694.png)
![6-[4-(4-pyridin-2-ylbenzyl)piperazin-1-yl]nicotinamide](/img/structure/B3820701.png)
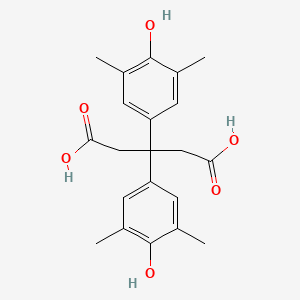

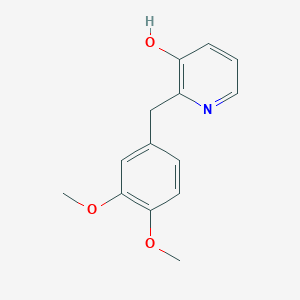
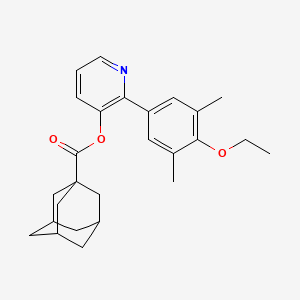
![16-(isopropoxycarbonyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid](/img/structure/B3820757.png)
![16-(butoxycarbonyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid](/img/structure/B3820761.png)
